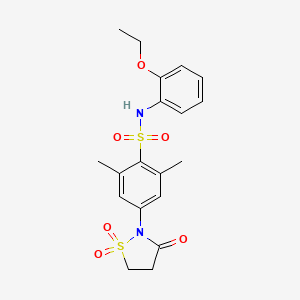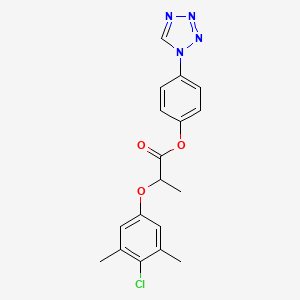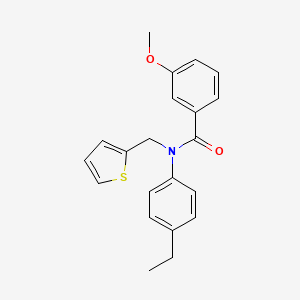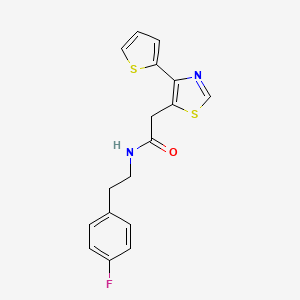
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including an isothiazolidinyl ring, an ethoxyphenyl group, and a dimethylbenzenesulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isothiazolidinyl Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinyl ring.
Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isothiazolidinyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibiotic or antifungal agent.
Medicine
In medicine, the compound may be explored for its therapeutic potential, particularly in the treatment of bacterial infections or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Uniqueness
What sets 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-N-(2-ethoxyphenyl)-2,6-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Propriétés
Numéro CAS |
1015570-44-1 |
|---|---|
Formule moléculaire |
C19H22N2O6S2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O6S2/c1-4-27-17-8-6-5-7-16(17)20-29(25,26)19-13(2)11-15(12-14(19)3)21-18(22)9-10-28(21,23)24/h5-8,11-12,20H,4,9-10H2,1-3H3 |
Clé InChI |
YTXVRBDXNCZOSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2C)N3C(=O)CCS3(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326860.png)
![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326865.png)


![2-(2-chlorophenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11326885.png)
![8-(2,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326892.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11326899.png)

![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11326901.png)

![5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326917.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetamide](/img/structure/B11326923.png)
![2-(2-Chlorophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326924.png)

